21-Hydroxytetracontan-20-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21-Hydroxytetracontan-20-one is a long-chain aliphatic ketone with the molecular formula C₄₀H₈₀O₂ This compound is characterized by the presence of a hydroxyl group at the 21st carbon and a ketone group at the 20th carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 21-Hydroxytetracontan-20-one typically involves multi-step organic synthesis techniques. One common method includes the oxidation of a long-chain alcohol to form the corresponding ketone. The hydroxyl group can be introduced through selective hydroxylation reactions. Specific reaction conditions, such as the use of oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent, and hydroxylation agents like osmium tetroxide (OsO₄), are crucial for achieving the desired product.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of microbial strains capable of transforming precursor molecules into the desired product. These methods are often preferred for their efficiency and sustainability. For example, certain mutant strains can transform phytosterols into hydroxylated ketones through enzymatic pathways .
Analyse Chemischer Reaktionen
Types of Reactions: 21-Hydroxytetracontan-20-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a ketone or carboxylic acid.
Reduction: Reduction of the ketone group to a secondary alcohol.
Substitution: Replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like PCC, Jones reagent, or potassium permanganate (KMnO₄).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include secondary alcohols, carboxylic acids, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
21-Hydroxytetracontan-20-one has several applications in scientific research:
Chemistry: Used as a model compound for studying long-chain aliphatic ketones and their reactivity.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Wirkmechanismus
The mechanism by which 21-Hydroxytetracontan-20-one exerts its effects is primarily through its interaction with cellular membranes and enzymes. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions, influencing membrane fluidity and enzyme activity. Molecular targets may include membrane-bound proteins and enzymes involved in lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
20-Tetracontanone: Lacks the hydroxyl group at the 21st carbon.
21-Hydroxy-20-methyl-pregna-4-ene-3-one: A structurally similar compound with different functional groups and biological activity.
Uniqueness: 21-Hydroxytetracontan-20-one is unique due to its specific combination of a long aliphatic chain with both hydroxyl and ketone functional groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
18216-95-0 |
---|---|
Molekularformel |
C40H80O2 |
Molekulargewicht |
593.1 g/mol |
IUPAC-Name |
21-hydroxytetracontan-20-one |
InChI |
InChI=1S/C40H80O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(41)40(42)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39,41H,3-38H2,1-2H3 |
InChI-Schlüssel |
FUXWJXFNCIATEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC(C(=O)CCCCCCCCCCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.